molecular formula C12H14BNO4 B12057637 2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257650-78-4

2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12057637
CAS No.: 1257650-78-4
M. Wt: 247.06 g/mol
InChI Key: JCSSTJJRXLARRP-UHFFFAOYSA-N
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Description

2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. It is part of the MIDA boronate family, which are known for their stability and versatility in organic synthesis. These compounds are often used as intermediates in the synthesis of complex molecules due to their ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of benzylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate ester.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce different boronate esters. Substitution reactions can lead to a variety of functionalized boron-containing compounds .

Scientific Research Applications

2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with different nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable tool in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the benzyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1257650-78-4

Molecular Formula

C12H14BNO4

Molecular Weight

247.06 g/mol

IUPAC Name

2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H14BNO4/c1-14-8-11(15)17-13(18-12(16)9-14)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

JCSSTJJRXLARRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC2=CC=CC=C2

Origin of Product

United States

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